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Compound of Interest

Compound Name: Eliglustat

Cat. No.: B000216

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Eliglustat in
Preclinical Models

Introduction

Eliglustat (Genz-112638) is an orally administered small molecule inhibitor of
glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of
most glycosphingolipids.[1][2] By reducing the production of glucosylceramide, Eliglustat
serves as a substrate reduction therapy for Gaucher disease type 1, an autosomal recessive
lysosomal storage disorder caused by a deficiency of the enzyme [3-glucocerebrosidase.[1][3]
This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and
metabolism of Eliglustat, drawing upon data from various animal models to inform
researchers, scientists, and drug development professionals.

Pharmacokinetics in Preclinical Models

Eliglustat has been evaluated in several preclinical species, including mice, rats, dogs, and
monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
The pharmacokinetic properties were found to be generally consistent across these species.[4]

Absorption and Bioavailability

Following oral administration, Eliglustat is rapidly absorbed, with the maximum plasma
concentration (Tmax) typically reached within 1 to 2 hours across all tested species.[1][4]
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Despite its rapid absorption, the absolute oral bioavailability of Eliglustat is low, which is
attributed to extensive first-pass metabolism.[5][6] Studies with radiolabeled drug confirmed its
oral bioavailability and showed that the majority of the compound is eliminated in the feces.[1]

Distribution

Preclinical studies indicate that Eliglustat distributes to various tissues, with high
concentrations observed in the liver, kidney, and adrenal gland.[1] Notably, distribution to the
brain is limited, which is likely due to its nature as a P-glycoprotein (P-gp) substrate, leading to
efflux at the blood-brain barrier.[1][7]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Eliglustat observed in
different preclinical models after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Eliglustat Following a Single Intravenous (1V) Dose

Clearance (CL)

Species Dose (mg/kg) Half-Life (t%) (L/h/kg)
Mouse 5 16 min 6.3
Rat 5 24 min 8.9
Dog 5 68 min 4.4

Data sourced from preclinical studies.[1]

Table 2: Pharmacokinetic Parameters of Eliglustat Following a Single Oral (PO) Dose
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. Terminal Half-Life
Species Dose (mglkg) Tmax (h)

(%) (h)
Mouse 3 ~1 0.546
Rat 3 ~1 0.266
Dog 3 ~1 1.03
Monkey 3 ~1 1.43

Data sourced from FDA reports on preclinical studies.[4]

Metabolism of Eliglustat

The metabolism of Eliglustat is a critical determinant of its pharmacokinetic profile and
potential for drug-drug interactions.

Primary Metabolic Pathways

In vitro and in vivo studies have established that Eliglustat is extensively metabolized,
primarily through the cytochrome P450 (CYP) enzyme system.[1][8][9] The primary metabolic
pathways involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-
benzodioxane moiety.[5] The resulting metabolites have been determined to be inactive.[5]

Key Metabolizing Enzymes: CYP2D6 and CYP3A4

Microsomal enzyme assays have identified CYP2D6 as the principal enzyme responsible for
Eliglustat metabolism, with CYP3A4 playing a lesser role.[1][8][10] This is a crucial
consideration as the activity of CYP2D6 is subject to significant genetic polymorphism, leading
to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid
metabolizers).[9][11] While these phenotypes are a major focus in clinical settings, the
enzymatic pathways are first elucidated in preclinical models. In preclinical species with low or
undetectable levels of a major human circulating metabolite (Genz-399240), such as rats and
dogs, other species like rabbits and monkeys showed appreciable levels.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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